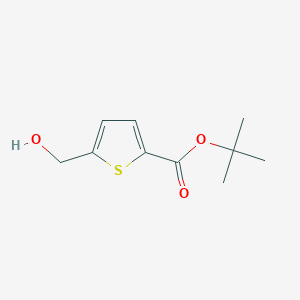

5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester

Descripción

5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester is a thiophene-based carboxylic acid ester derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 5-position of the thiophene ring and a tert-butyl ester group at the 2-position. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. The tert-butyl ester group enhances steric protection, improving stability during reactions, while the hydroxymethyl group offers a reactive site for further functionalization, such as oxidation, etherification, or esterification.

Propiedades

IUPAC Name |

tert-butyl 5-(hydroxymethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKLFPINNYIYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester is a compound of considerable interest in scientific research due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by data tables and case studies from verified sources.

Anticancer Activity

Research has demonstrated that derivatives of thiophene compounds exhibit anticancer properties. For instance, a study on substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers highlighted their ability to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in purine biosynthesis critical for cancer cell proliferation. Compounds similar to this compound showed selective targeting of tumor cells, indicating potential for developing targeted anticancer therapies .

| Compound | Target | Activity |

|---|---|---|

| This compound | GARFTase | Inhibitory |

| Thienoyl regioisomer | FRα and FRβ | Selective transport and inhibition |

Antiviral Properties

Thiophene derivatives have been investigated for their antiviral activities, particularly against flavivirus infections. The structural modifications provided by compounds like this compound can enhance their efficacy as antiviral agents by improving their interaction with viral targets .

Drug Development

The compound serves as a prodrug, improving the pharmacokinetics of active pharmaceutical ingredients. The conversion of carboxylic acids to esters often leads to enhanced solubility and absorption characteristics, which are crucial for oral bioavailability . This property is particularly beneficial in designing drugs for chronic conditions requiring sustained release.

Case Study 1: Synthesis and Evaluation

A study synthesized various thiophene derivatives, including this compound, using palladium-catalyzed coupling reactions. The synthesized compounds were evaluated for their biological activity against human cancer cell lines, demonstrating significant anticancer effects compared to standard treatments .

Case Study 2: Mechanistic Insights

Research provided insights into the mechanism of action of thiophene derivatives on GARFTase inhibition. Crystal structure analysis revealed that specific interactions between the thiophene moiety and the enzyme's binding pocket contributed to the selectivity and potency of these compounds .

Mecanismo De Acción

The mechanism by which 5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparación Con Compuestos Similares

Comparative Analysis of Structural Features

The structural distinctions between 5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester and similar compounds lie in the ester group and substituent positions on the thiophene ring:

Key Observations :

- The tert-butyl ester in the target compound provides superior steric hindrance compared to methyl, ethyl, or butyl esters, reducing susceptibility to hydrolysis .

- Substituents like hydroxymethyl (target), amino , and formyl dictate reactivity pathways, enabling diverse functionalization strategies.

Physicochemical Properties and Stability

- Molecular Weight : The tert-butyl ester increases molecular weight (estimated ~242 g/mol for the target) compared to methyl (213.3 g/mol ) or ethyl esters.

- Solubility : Bulkier esters (e.g., tert-butyl) reduce water solubility but enhance lipid solubility, favoring organic-phase reactions.

- Stability : Tert-butyl esters are stable under basic conditions but prone to acid-catalyzed cleavage, whereas methyl/ethyl esters hydrolyze more readily under both acidic and basic conditions .

Reactivity and Functional Group Transformations

- Hydroxymethyl Group : Can be oxidized to a formyl or carboxylic acid group, similar to the formyl-containing analog in , or modified via ether/ester formation.

- Amino Groups (in ): Participate in coupling reactions (e.g., amide bond formation) or serve as directing groups in electrophilic substitutions.

- Ester Reactivity : Methyl/ethyl esters are often used as transient protecting groups, while tert-butyl esters are retained in final products requiring stability .

Actividad Biológica

5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₀O₃S

- Molecular Weight : 186.24 g/mol

This compound features a thiophene ring, which is known for its various bioactive properties.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Compound | Biological Activity | Assay Method | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | Antimicrobial | Broth microdilution | 50 | |

| Foetithiophene F | Antimicrobial | Broth microdilution/B. cereus | 50 |

The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations.

2. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. In vitro studies have demonstrated that thiophene derivatives possess significant radical-scavenging activity.

| Compound | Biological Activity | Assay Method | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antioxidant | DPPH assay | 30 ± 5 |

The IC50 value reflects the concentration required to scavenge 50% of free radicals, indicating the compound's effectiveness as an antioxidant.

3. Cytotoxicity

Cytotoxicity assays are essential for assessing the safety profile of potential therapeutic agents. The cytotoxic effects of this compound were evaluated on various cancer cell lines.

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways related to apoptosis and cell cycle regulation. Studies indicate that compounds with similar structures can inhibit STAT3 signaling pathways, leading to increased apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy Against Staphylococcus aureus

- In Vivo Anticancer Activity

Q & A

Q. Q1. What are the common synthetic routes for introducing the tert-butyl ester group into thiophene-based carboxylic acids?

Methodological Answer: The tert-butyl ester group is typically introduced via acid-catalyzed esterification of the carboxylic acid with tert-butanol. For example, thiophene-2-carboxylic acid derivatives can be refluxed with tert-butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA) under anhydrous conditions . Alternatively, transesterification using tert-butyl acetate or tert-butyl trichloroacetimidate may be employed to avoid side reactions. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures removal of unreacted starting materials .

Q. Q2. How can the hydroxymethyl group on the thiophene ring be stabilized during synthesis?

Methodological Answer: The hydroxymethyl group (-CH2OH) is prone to oxidation or elimination. To stabilize it:

- Protection strategies : Use acetyl or trimethylsilyl (TMS) groups. For instance, acetylation with acetic anhydride/pyridine converts -CH2OH to -CH2OAc, which is later deprotected under basic conditions (e.g., K2CO3/MeOH) .

- Low-temperature reactions : Conduct alkylation or acylation steps at 0–5°C to minimize degradation .

- Inert atmosphere : Use argon/nitrogen to prevent oxidation during sensitive steps like hydride reductions .

Intermediate-Level Questions

Q. Q3. What analytical techniques are critical for confirming the regioselectivity of hydroxymethyl group introduction on the thiophene ring?

Methodological Answer:

- NMR spectroscopy : ¹H NMR can distinguish between positions C3 and C5 on the thiophene ring via coupling patterns. For example, a hydroxymethyl group at C5 shows a singlet for the -CH2OH protons, while C3 substitution splits the signal due to adjacent protons .

- X-ray crystallography : Resolves spatial arrangement unambiguously but requires high-purity crystals .

- HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., di-substituted isomers) using reverse-phase C18 columns and electrospray ionization .

Q. Q4. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky tert-butyl group:

- Reduces electrophilicity : Hinders nucleophilic attack at the carbonyl carbon, making the ester resistant to hydrolysis under mild acidic/basic conditions .

- Directs coupling reactions : In Suzuki-Miyaura couplings, steric hindrance at C2 (due to tert-butyl) favors functionalization at C5. For example, Pd(PPh3)4-mediated coupling with aryl boronic acids proceeds selectively at C5 with >80% yield .

- Complicates purification : Requires optimized chromatographic conditions (e.g., increased ethyl acetate polarity) to separate tert-butyl-containing products from smaller byproducts .

Advanced Research Questions

Q. Q5. How can conflicting data on the compound’s stability under basic conditions be resolved?

Methodological Answer: Contradictions in stability studies (e.g., partial hydrolysis in NaOH vs. stability in K2CO3/MeOH) arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the ester, while protic solvents (e.g., MeOH) accelerate hydrolysis.

- Counterion interactions : Alkali metal ions (Na⁺ vs. K⁺) affect transition-state stabilization during hydrolysis.

Experimental resolution :

Conduct kinetic studies using HPLC to monitor hydrolysis rates under varying conditions (pH 7–12, solvents, temperatures).

Apply density functional theory (DFT) to model transition states and identify stabilizing/destabilizing interactions .

Q. Q6. What strategies mitigate side reactions during the introduction of electron-withdrawing groups (EWGs) adjacent to the hydroxymethyl group?

Methodological Answer: EWGs (e.g., nitro, cyano) can destabilize the hydroxymethyl group via inductive effects. Mitigation approaches include:

- Sequential protection : Temporarily convert -CH2OH to -CH2OTBDMS (tert-butyldimethylsilyl ether) before introducing EWGs .

- Radical scavengers : Add TEMPO or BHT to suppress oxidative side reactions during nitration .

- Low-temperature electrophilic substitution : Use NO2BF4 at -20°C to control regioselectivity and minimize decomposition .

Methodological Challenges

Q. Q7. How can researchers optimize yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate characterization : Use inline FTIR to monitor reaction progress (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester groups) .

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design identified 60°C and 1.2 eq. EDC·HCl as optimal for amide coupling steps .

- Flow chemistry : Continuous flow systems reduce side reactions by minimizing residence time of reactive intermediates .

Data Interpretation

Q. Q8. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer: Discrepancies often arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) and compare DSC thermograms .

- Impurity profiles : Use LC-MS to quantify trace byproducts (e.g., tert-butyl alcohol from ester hydrolysis) .

- Spectroscopic calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) and report solvent/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.